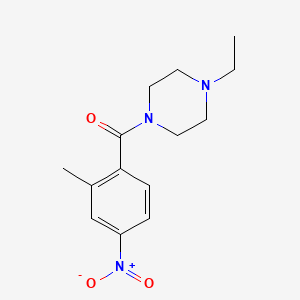
Benzimidazole, 2-(4-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 2-(4-pyrimidinyl)- (6CI): is a heterocyclic aromatic organic compound that consists of a benzimidazole ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(4-pyrimidinyl)- (6CI) typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with pyrimidine derivatives. One common method includes the reaction of 2-aminobenzimidazole with pyrimidine-4-carbaldehyde under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using automated reactors. The process typically includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of benzimidazole-2-ylmethanol derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. It has shown promising results in inhibiting the growth of various pathogens and cancer cells .
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections. It is also explored for its role in modulating biological pathways and molecular targets .
Industry: In the industrial sector, benzimidazole, 2-(4-pyrimidinyl)- (6CI) is used in the production of dyes, pigments, and polymers. It is also utilized in the development of new materials with enhanced mechanical and thermal properties .
Wirkmechanismus
The mechanism of action of benzimidazole, 2-(4-pyrimidinyl)- (6CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. It also interacts with cellular receptors and signaling pathways, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: A parent compound with a similar structure but lacking the pyrimidine ring.
Pyrimido[1,2-a]benzimidazoles: Compounds with fused pyrimidine and benzimidazole rings, similar to benzimidazole, 2-(4-pyrimidinyl)- (6CI).
Uniqueness: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The presence of both benzimidazole and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H8N4 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
2-pyrimidin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-5-6-12-7-13-10/h1-7H,(H,14,15) |
InChI-Schlüssel |
KHZYWMQALSTVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)


![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)







![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)

